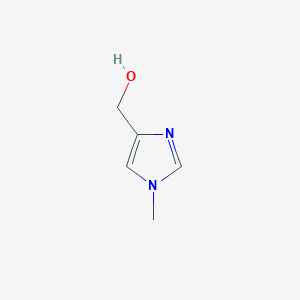

(1-methyl-1H-imidazol-4-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-methylimidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-7-2-5(3-8)6-4-7/h2,4,8H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEAEGDBKRBJAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427612 | |

| Record name | (1-methyl-1H-imidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17289-25-7 | |

| Record name | (1-methyl-1H-imidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methyl-1H-imidazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (1-methyl-1H-imidazol-4-yl)methanol: Properties, Synthesis, and Applications

Executive Summary

(1-methyl-1H-imidazol-4-yl)methanol is a heterocyclic alcohol that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a methylated imidazole core coupled with a reactive hydroxymethyl group, imparts a unique combination of stability, reactivity, and biological interaction potential. This guide provides an in-depth analysis of its chemical properties, outlines robust methodologies for its synthesis and derivatization, and explores its diverse applications. Designed for researchers and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective use in the laboratory and beyond.

Introduction to a Versatile Heterocyclic Intermediate

The imidazole ring is a cornerstone motif in a vast array of biologically active molecules, including the essential amino acid histidine. N-methylation of the imidazole ring, as seen in this compound, modifies its electronic properties and hydrogen-bonding capabilities, often enhancing metabolic stability and tuning its coordination properties. The primary alcohol at the C4 position provides a versatile handle for synthetic elaboration, allowing for the construction of more complex molecular architectures.

This compound has emerged as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of antifungal, antibacterial, and neurological agents.[1] Its utility also extends to materials science and catalysis, where it functions as a specialized ligand or a monomer for advanced polymers.[1] This guide aims to be a comprehensive resource, detailing the fundamental chemistry and practical applications of this valuable compound.

Core Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its application. Its polarity, conferred by the alcohol and imidazole nitrogens, dictates its solubility and chromatographic behavior, while its molecular structure is the basis of its reactivity.

| Property | Value | Source(s) |

| CAS Number | 17289-25-7 | [1][2][3][4] |

| Molecular Formula | C₅H₈N₂O | [1][2][3][4] |

| Molecular Weight | 112.13 g/mol | [1][3][4] |

| Appearance | Yellow solid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| SMILES String | Cn1cnc(CO)c1 | |

| InChI Key | NLEAEGDBKRBJAP-UHFFFAOYSA-N | [2] |

| Storage Conditions | Store at 0-8°C, dry, sealed place | [1][3] |

The structure features a tertiary amine within the imidazole ring and a primary alcohol, making it capable of acting as both a hydrogen bond donor (from the -OH group) and acceptor (at the N3 nitrogen). This amphiprotic nature is critical to its role in biological systems and its physical properties.[5]

Synthesis Methodology: A Validated Protocol

The most direct and reliable synthesis of this compound involves the selective reduction of a corresponding carbonyl precursor, typically 1-methyl-1H-imidazole-4-carbaldehyde.

Experimental Protocol: Reduction of 1-methyl-1H-imidazole-4-carbaldehyde

Objective: To synthesize this compound via chemoselective reduction.

Materials:

-

1-methyl-1H-imidazole-4-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (ACS Grade)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-imidazole-4-carbaldehyde (1.0 eq) in methanol at room temperature.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

-

Reagent Addition: Slowly add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Monitoring: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding deionized water at 0°C.

-

Solvent Removal: Concentrate the mixture in vacuo to remove the methanol.

-

Extraction: Extract the resulting aqueous residue with ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify further by column chromatography on silica gel.

Scientific Rationale:

-

Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting the imidazole ring. Its ease of handling and compatibility with protic solvents like methanol make it superior to more aggressive hydrides (e.g., LiAlH₄) for this transformation.

-

Solvent: Methanol is an excellent solvent for both the aldehyde substrate and the NaBH₄ reagent, facilitating a homogeneous reaction.

-

Temperature Control: The initial cooling to 0°C controls the exothermic reaction rate, preventing potential side reactions and ensuring selectivity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Key Chemical Reactivity and Derivatization

The synthetic value of this compound lies in the reactivity of its primary alcohol. This functional group is a gateway to a wide range of derivatives.

Protocol: Conversion to 1-methyl-4-(chloromethyl)-1H-imidazole

A crucial derivatization is the conversion of the alcohol to a chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a flask under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the solution to 0°C in an ice-water bath.

-

Reagent Addition: Add thionyl chloride (1.2 eq) dropwise via a syringe. Gas evolution (SO₂ and HCl) will be observed.

-

Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 3-4 hours, or until TLC indicates completion. A similar protocol involves refluxing the mixture for several hours.[6]

-

Workup: Carefully pour the reaction mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extraction & Drying: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over MgSO₄, and filter.

-

Isolation: Remove the solvent in vacuo to yield the hydrochloride salt of the product.

Scientific Rationale:

-

Reagent Choice: Thionyl chloride is a highly effective reagent for converting primary alcohols to alkyl chlorides. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.

-

Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric moisture, which would otherwise consume the thionyl chloride.

Derivatization Pathway Diagram

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. CAS 17289-25-7 | this compound - Synblock [synblock.com]

- 4. scbt.com [scbt.com]

- 5. (1H-Imidazol-4-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (1-Methyl-1H-imidazol-4-yl)-methanol hydrochloride synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of (1-methyl-1H-imidazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (1-methyl-1H-imidazol-4-yl)methanol. As a key heterocyclic building block in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation in complex reaction mixtures. This document moves beyond a simple data report to offer a detailed interpretation grounded in the principles of NMR spectroscopy, tailored for professionals in the field.

Molecular Structure and Proton Environments

This compound, with the chemical formula C₅H₈N₂O, possesses a distinct set of proton environments that give rise to a characteristic ¹H NMR spectrum. The molecule consists of a 1,4-disubstituted imidazole ring, featuring a methyl group at the N1 position and a hydroxymethyl group at the C4 position.

Diagram of Molecular Structure and Proton Designations

Caption: Molecular structure of this compound with proton designations.

The key proton environments are:

-

H2: The proton attached to the C2 carbon of the imidazole ring.

-

H5: The proton attached to the C5 carbon of the imidazole ring.

-

N-CH₃: The three equivalent protons of the methyl group attached to the N1 nitrogen.

-

CH₂OH: The two equivalent protons of the methylene group.

-

OH: The hydroxyl proton, which is often broad and may exchange with residual water in the solvent.

Interpreted ¹H NMR Spectrum

The following table summarizes the expected ¹H NMR spectral data for this compound in deuterated chloroform (CDCl₃), a common solvent for NMR analysis. The data is based on a doctoral thesis by Anna Maria Rydzik (2013).

| Proton Designation | Chemical Shift (δ, ppm) | Multiplicity | Integration | Interpretation |

| H2 | 7.49 | Singlet (s) | 1H | The downfield shift is characteristic of a proton attached to an sp² carbon in an electron-deficient aromatic system. The C2 position is particularly deshielded due to the inductive effects of the two adjacent nitrogen atoms. |

| H5 | 6.91 | Singlet (s) | 1H | This proton is also on the imidazole ring but is less deshielded than H2 as it is adjacent to only one nitrogen atom. The electron-donating effect of the N-methyl group and the hydroxymethyl group also contribute to its relative upfield shift compared to H2. |

| CH₂OH | 4.59 | Singlet (s) | 2H | The methylene protons are adjacent to an oxygen atom, which is strongly electron-withdrawing, causing a significant downfield shift. The absence of coupling indicates no adjacent protons. |

| N-CH₃ | 3.65 | Singlet (s) | 3H | The methyl protons are attached to a nitrogen atom, resulting in a chemical shift that is downfield from typical alkyl protons. |

| OH | 2.59 | Broad Singlet (br s) | 1H | The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad signal due to chemical exchange. |

Causality Behind Experimental Choices and Spectral Interpretation

Choice of Solvent

Deuterated chloroform (CDCl₃) is a standard choice for ¹H NMR of many organic molecules due to its excellent solubilizing properties and the presence of a single residual solvent peak (at ~7.26 ppm) that can be used as a reference. For compounds with exchangeable protons like the hydroxyl group in our target molecule, the choice of solvent is critical. In aprotic solvents like CDCl₃, the exchange rate of the -OH proton is often slow enough to be observed as a distinct, albeit sometimes broad, signal. In protic solvents like D₂O, this proton would rapidly exchange with deuterium, leading to the disappearance of the -OH signal and the appearance of a HOD peak.

Understanding the Chemical Shifts

The chemical shifts of the imidazole ring protons are highly sensitive to the electronic effects of the substituents.

-

H2 Proton: The C2 position in an imidazole ring is flanked by two nitrogen atoms, making it the most electron-deficient carbon and its attached proton the most deshielded. This explains its downfield chemical shift at 7.49 ppm.

-

H5 Proton: The H5 proton is adjacent to the N1-methyl group. The methyl group is weakly electron-donating, which slightly shields this position. The hydroxymethyl group at C4 is weakly electron-withdrawing through an inductive effect. The interplay of these effects results in a chemical shift of 6.91 ppm, upfield from H2.

-

Substituent Protons: The N-methyl protons (N-CH₃) at 3.65 ppm are deshielded by the adjacent nitrogen atom. The methylene protons of the hydroxymethyl group (CH₂OH) at 4.59 ppm are even further downfield due to the stronger deshielding effect of the directly attached oxygen atom.

Multiplicity and Coupling

In the case of this compound, all observed signals are singlets. This is because there are no vicinal protons (protons on adjacent carbon atoms) to cause spin-spin splitting. The H2 and H5 protons are separated by three bonds but are on a five-membered ring, and any long-range coupling is likely too small to be resolved. Similarly, the protons of the methyl and methylene groups do not have any adjacent, non-equivalent protons to couple with.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Ensure the CDCl₃ contains a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Homogenization: Gently agitate the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner and place it in the probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

-

Acquisition Parameters: Set the appropriate acquisition parameters. For a standard ¹H NMR spectrum, typical parameters on a 400 MHz spectrometer would include:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

-

-

Data Acquisition: Acquire the Free Induction Decay (FID) signal.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into a frequency-domain spectrum.

-

Phasing and Baseline Correction: Phase the spectrum to ensure all peaks have a positive, absorptive Lorentzian line shape. Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.

-

Integration: Integrate the peaks to determine the relative number of protons contributing to each signal.

Workflow for ¹H NMR Analysis

An In-depth Technical Guide to the 13C NMR Chemical Shifts of (1-methyl-1H-imidazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. For scientists engaged in pharmaceutical research and development, a precise understanding of the spectral properties of heterocyclic compounds is of paramount importance. (1-methyl-1H-imidazol-4-yl)methanol is a key building block in the synthesis of various pharmaceutical agents. This technical guide provides a comprehensive analysis of the 13C NMR chemical shifts of this compound. In the absence of direct experimental data in publicly available literature, this guide synthesizes information from structurally related compounds and computational prediction methods to offer a reliable reference for researchers. We will delve into the assignment of each carbon resonance, the influence of substituents, and provide a standardized protocol for the experimental acquisition of a high-quality 13C NMR spectrum.

Introduction: The Significance of 13C NMR in Heterocyclic Chemistry

Carbon-13 NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. It provides information on the number of non-equivalent carbon atoms in a molecule, their electronic environment, and their connectivity. In the realm of medicinal chemistry, where imidazole-containing compounds are prevalent due to their diverse biological activities, 13C NMR serves as a critical quality control and characterization method. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, substituent effects, and solvent interactions. A thorough understanding of these influences is crucial for unambiguous spectral assignment and, consequently, for the confirmation of molecular identity and purity.

Predicted and Estimated 13C NMR Chemical Shifts of this compound

Due to the limited availability of experimental 13C NMR data for this compound in the public domain, this guide presents a combination of predicted data from computational models and estimated values derived from the analysis of structurally analogous compounds. This dual approach provides a robust and critically evaluated dataset for researchers.

Computational Prediction of 13C NMR Chemical Shifts

A predicted 13C NMR spectrum of this compound was generated using an online NMR prediction tool that employs a machine learning algorithm based on a large database of experimental spectra. The prediction was performed for a solution in Deuterated Chloroform (CDCl3).

Estimation from Structurally Related Compounds

To complement the computational prediction, the chemical shifts were also estimated by analyzing the known 13C NMR data of 1-methylimidazole and considering the substituent chemical shift (SCS) effects of a hydroxymethyl (-CH2OH) group. The experimental data for 1-methylimidazole in CDCl3 is used as the base. The SCS effects of the -CH2OH group on an aromatic ring are known to cause a downfield shift at the ipso-carbon and minor shifts at the other ring positions.

The following table summarizes the predicted and estimated 13C NMR chemical shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) in CDCl3 | Estimated Chemical Shift (ppm) in CDCl3 | Assignment Rationale |

| C2 | 138.5 | ~137.5 | The C2 carbon in 1-methylimidazole appears around 137.2 ppm. The substituent at C4 is expected to have a minimal effect on C2. |

| C4 | 140.2 | ~139.0 | The C4 carbon in 1-methylimidazole is at ~129.5 ppm. The attached hydroxymethyl group is expected to cause a significant downfield shift (ipso-effect). |

| C5 | 120.8 | ~121.5 | The C5 carbon in 1-methylimidazole is at ~121.1 ppm. The substituent at C4 is expected to have a small effect on C5. |

| N-CH3 | 33.5 | ~33.1 | The N-methyl carbon in 1-methylimidazole is consistently reported around 33.1 ppm. This is unlikely to be significantly affected by the C4 substituent. |

| CH2OH | 56.9 | ~55-60 | The chemical shift for a hydroxymethyl group attached to an aromatic ring typically falls in this range. |

Visualizing the Molecular Structure and Carbon Assignments

To facilitate a clear understanding of the carbon environments, the molecular structure of this compound with numbered carbon atoms is presented below.

Caption: Molecular structure of this compound with carbon numbering.

Experimental Protocol for 13C NMR Spectrum Acquisition

To obtain a high-quality, reproducible 13C NMR spectrum of this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl3) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. For solubility or stability issues, deuterated dimethyl sulfoxide (DMSO-d6) can be used as an alternative. The choice of solvent can influence chemical shifts, so consistency is key.

-

Concentration: Prepare a solution of this compound at a concentration of 10-20 mg in 0.6-0.7 mL of the chosen deuterated solvent. This concentration range provides a good balance between signal-to-noise and potential concentration-dependent shift effects.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference for 13C NMR, with its signal set to 0.0 ppm. If not already present in the deuterated solvent, add a small amount (1-2 drops of a dilute solution) of TMS.

NMR Spectrometer Setup and Parameters

-

Spectrometer Frequency: A spectrometer with a proton frequency of 400 MHz or higher is recommended for better signal dispersion and sensitivity.

-

Probe Tuning and Matching: Ensure the NMR probe is correctly tuned to the 13C frequency and matched to the sample.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C), to avoid shifts due to temperature fluctuations.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be used.

-

Spectral Width: A spectral width of approximately 200-220 ppm is generally sufficient to cover the expected chemical shift range for most organic molecules.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is a good starting point.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of all carbon nuclei, especially quaternary carbons.

-

Number of Scans (NS): The number of scans will depend on the sample concentration and the spectrometer's sensitivity. Start with 128 or 256 scans and increase as needed to achieve a good signal-to-noise ratio.

-

-

Processing:

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.0 ppm.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for acquiring a 13C NMR spectrum.

Caption: Experimental workflow for 13C NMR spectroscopy.

Factors Influencing 13C NMR Chemical Shifts in Imidazoles

The electronic environment of the carbon atoms in the imidazole ring is sensitive to several factors that can significantly alter their 13C NMR chemical shifts.

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can have a pronounced effect on the chemical shifts.[1] Protic solvents or those capable of acting as hydrogen-bond acceptors can interact with the imidazole ring, particularly at the nitrogen atoms, leading to changes in the electron density distribution and, consequently, the chemical shifts of the ring carbons.

-

pH and Protonation: The imidazole ring is basic and can be protonated at N3. This protonation leads to a significant downfield shift of the adjacent C2 and C4 carbons due to the increased positive charge and inductive effects.[1] Therefore, controlling the pH of the sample solution is critical for obtaining reproducible results.

-

Substituent Effects: The nature and position of substituents on the imidazole ring have a predictable influence on the 13C chemical shifts. Electron-donating groups (like the methyl group at N1) and electron-withdrawing groups will shield or deshield the ring carbons, respectively. The hydroxymethyl group at C4 is weakly electron-withdrawing via an inductive effect.

Conclusion

This technical guide provides a comprehensive overview of the 13C NMR chemical shifts of this compound, a compound of significant interest in pharmaceutical development. By combining computational predictions and estimations based on analogous structures, we have presented a reliable set of assigned chemical shifts. Furthermore, the detailed experimental protocol and discussion of influencing factors will empower researchers to confidently acquire and interpret their own high-quality 13C NMR data for this important molecule and its derivatives. As with any analytical technique, the principles of scientific integrity, rooted in meticulous experimental design and critical data analysis, are paramount for success.

References

A Technical Guide to the FT-IR Analysis of (1-methyl-1H-imidazol-4-yl)methanol

This guide provides an in-depth technical overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of (1-methyl-1H-imidazol-4-yl)methanol, a key intermediate in pharmaceutical and organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for the vibrational analysis of this molecule, a detailed experimental protocol for acquiring a high-quality spectrum, and a comprehensive interpretation of the spectral data.

Introduction: The Significance of this compound

This compound, with the chemical formula C₅H₈N₂O, is a solid, yellow compound that serves as a versatile building block in the synthesis of more complex molecules.[1][2] Its structure, featuring a methylated imidazole ring and a hydroxymethyl substituent, allows for a variety of chemical transformations, making it a valuable precursor in the development of novel therapeutic agents. Given its role in synthesis, ensuring the identity and purity of this compound is paramount. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for the structural characterization of this compound.

FT-IR spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation at specific frequencies. These frequencies correspond to the energy required to excite the bonds within the molecule to a higher vibrational state. As such, an FT-IR spectrum provides a unique "fingerprint" of a molecule, revealing the presence of its key functional groups.

Theoretical Vibrational Analysis of this compound

The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent parts: the 1-methyl-imidazole ring and the 4-hydroxymethyl group. Understanding the expected vibrational frequencies for each of these components is crucial for accurate spectral interpretation.

The Imidazole Ring Vibrations

The imidazole ring gives rise to a series of characteristic absorption bands:

-

C-H Stretching: The C-H bonds on the aromatic imidazole ring typically exhibit stretching vibrations in the region of 3100-3200 cm⁻¹.

-

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the imidazole ring are expected to appear in the 1500-1680 cm⁻¹ region.[3] These bands are often strong and provide clear evidence of the heterocyclic ring structure.

-

Ring Breathing and Deformation Modes: The imidazole ring also undergoes in-plane and out-of-plane bending and deformation vibrations, which produce a series of complex absorptions in the fingerprint region (below 1500 cm⁻¹).

The Methyl Group Vibrations

The methyl group attached to the nitrogen atom at position 1 will display the following characteristic vibrations:

-

C-H Stretching: Asymmetric and symmetric stretching of the C-H bonds in the methyl group are expected between 2950 and 3000 cm⁻¹.

-

C-H Bending: Asymmetric and symmetric bending (scissoring) vibrations of the methyl group typically occur around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

The Hydroxymethyl Group Vibrations

The hydroxymethyl substituent at position 4 is a key functional group with distinct vibrational signatures:

-

O-H Stretching: The stretching of the hydroxyl group (O-H) is highly sensitive to hydrogen bonding. In a solid or liquid sample where intermolecular hydrogen bonding is present, this will manifest as a broad and strong absorption band in the range of 3200-3600 cm⁻¹.[4]

-

C-O Stretching: The stretching vibration of the carbon-oxygen single bond is expected to produce a strong band in the 1000-1260 cm⁻¹ region.

-

CH₂ Bending: The scissoring vibration of the methylene (CH₂) group will likely appear around 1465 cm⁻¹.

Experimental Protocol: Acquiring the FT-IR Spectrum

This section provides a self-validating protocol for obtaining a high-quality FT-IR spectrum of this compound. The causality behind each step is explained to ensure experimental integrity.

Sample Preparation (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is the recommended technique for this solid compound as it requires minimal sample preparation and provides excellent reproducibility.

Methodology:

-

Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are clean and properly aligned. The ATR crystal (typically diamond or germanium) must be free of any residues from previous analyses.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This is a critical step to subtract the spectral contributions of the instrument and the ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of solid this compound powder onto the center of the ATR crystal.

-

Pressure Application: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for a strong and well-defined spectrum. Insufficient pressure will result in a weak signal and a poor signal-to-noise ratio.

-

Spectrum Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a spectral resolution of 4 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio of the final spectrum.

-

Data Processing: The acquired spectrum should be automatically ratioed against the background spectrum to produce the final absorbance spectrum. If necessary, perform a baseline correction to remove any broad, underlying features.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe to prevent cross-contamination.

Data Visualization and Interpretation Workflow

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

Caption: Workflow for FT-IR data acquisition and analysis.

Predicted FT-IR Spectrum and Interpretation

The following table summarizes the predicted key vibrational frequencies for this compound, their assignments, and the expected intensity of the absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3600 - 3200 | O-H Stretch | Hydroxyl (-OH) | Strong, Broad |

| 3200 - 3100 | C-H Stretch | Imidazole Ring | Medium |

| 3000 - 2950 | C-H Stretch | Methyl (-CH₃) | Medium |

| 1680 - 1500 | C=N and C=C Stretch | Imidazole Ring | Strong |

| ~1465 | CH₂ Scissoring | Hydroxymethyl (-CH₂OH) | Medium |

| ~1450 | C-H Asymmetric Bend | Methyl (-CH₃) | Medium |

| ~1375 | C-H Symmetric Bend | Methyl (-CH₃) | Medium |

| 1260 - 1000 | C-O Stretch | Hydroxymethyl (-CH₂OH) | Strong |

| Below 1500 | Ring Bending/Deformation | Imidazole Ring | Medium to Weak |

Molecular Structure and Key Functional Groups

The diagram below illustrates the molecular structure of this compound and highlights the key functional groups responsible for the characteristic FT-IR absorption bands.

Caption: Structure of this compound.

Conclusion

The FT-IR analysis of this compound provides a robust and reliable method for its structural confirmation. By understanding the characteristic vibrational frequencies of the imidazole ring, the methyl group, and the hydroxymethyl substituent, a detailed and accurate interpretation of the spectrum can be achieved. The protocol outlined in this guide ensures the acquisition of high-quality data, which is essential for the stringent quality control required in pharmaceutical research and development.

References

An In-depth Technical Guide to the Mass Spectrometric Fragmentation of (1-methyl-1H-imidazol-4-yl)methanol

Executive Summary

This technical guide provides a detailed analysis of the predicted mass spectrometric fragmentation behavior of (1-methyl-1H-imidazol-4-yl)methanol, a substituted N-methylated imidazole of interest in pharmaceutical and chemical research. The structural elucidation of such heterocyclic compounds is paramount, and mass spectrometry serves as a primary analytical tool. This document synthesizes established fragmentation principles for imidazole derivatives and alcohols to propose the most probable fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization tandem mass spectrometry (ESI-MS/MS) conditions. We will explore the characteristic cleavages of the hydroxymethyl substituent, including alpha-cleavage and neutral loss of water, alongside the canonical fragmentation patterns of the imidazole ring itself. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural characterization of novel chemical entities.

Introduction to the Analyte and Mass Spectrometry's Role

This compound is a heterocyclic alcohol featuring a core 1-methylimidazole ring. The imidazole nucleus is a ubiquitous scaffold in biologically active molecules and pharmaceuticals, making the precise characterization of its derivatives a critical step in drug discovery and development. Mass spectrometry offers unparalleled sensitivity and structural insight, allowing for the confirmation of molecular weight and the deduction of a molecule's structure through the analysis of its fragmentation patterns.

The choice of ionization technique profoundly influences the fragmentation observed. Electron Ionization (EI), a hard ionization method, imparts significant energy into the analyte, inducing extensive and reproducible fragmentation that provides a detailed structural "fingerprint." In contrast, Electrospray Ionization (ESI) is a soft technique that typically yields the intact protonated molecule, [M+H]⁺. Structural information is then obtained by subjecting this precursor ion to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), which allows for controlled, stepwise fragmentation. This guide will detail the predicted outcomes for both scenarios.

Predicted Electron Ionization (EI-MS) Fragmentation Pathway

Under standard 70 eV EI conditions, this compound (Molecular Weight: 126.15 g/mol ) is expected to produce a distinct molecular ion (M•⁺) at m/z 126, which will then undergo a series of competing fragmentation reactions. The fragmentation cascade is dictated by the stability of the resulting ions and neutral losses. Studies on substituted imidazoles consistently show pronounced molecular ions, which serves as a reliable starting point for spectral interpretation[1][2].

The primary fragmentation drivers are predicted to be:

-

Alpha-Cleavage: As with benzylic alcohols, the most favorable initial fragmentation is the cleavage of the C-C bond adjacent to the imidazole ring (alpha to the ring and beta to the oxygen)[3]. This results in the loss of a hydroxymethyl radical (•CH₂OH) to form a highly stable, resonance-delocalized cation at m/z 95 .

-

Loss of Water: A common rearrangement for alcohols involves the elimination of a neutral water molecule (H₂O, 18 Da), which would yield a radical cation at m/z 108 [3]. This is an energetically favorable process due to the stability of the water molecule.

-

Imidazole Ring Fragmentation: The imidazole ring itself is known to fragment via the characteristic loss of hydrogen cyanide (HCN, 27 Da)[2][4]. This can occur from the molecular ion to produce a fragment at m/z 99 or from other fragment ions in the cascade. For 1-methylimidazole, the fragmentation often proceeds through the loss of HCN, followed by further decomposition[4].

Summary of Predicted EI-MS Fragments

| m/z | Proposed Ion Structure | Proposed Neutral Loss | Notes |

| 126 | [C₆H₁₀N₂O]•⁺ | - | Molecular Ion (M•⁺) |

| 108 | [C₆H₈N₂]•⁺ | H₂O | Loss of water from the molecular ion. |

| 95 | [C₅H₇N₂]⁺ | •CH₂OH | Alpha-cleavage; expected to be a major fragment due to cation stability. |

| 82 | [C₄H₆N₂]•⁺ | C₂H₄O | Loss of acetaldehyde via rearrangement. |

| 81 | [C₄H₅N₂]⁺ | •H from m/z 82 | Loss of a hydrogen radical from the 1-methylimidazole cation. |

| 68 | [C₃H₄N₂]•⁺ | HCN from m/z 95 | Loss of hydrogen cyanide from the m/z 95 fragment. |

Proposed EI-MS Fragmentation Scheme

Caption: Proposed EI-MS fragmentation pathway for this compound.

Predicted ESI-MS/MS Fragmentation Pathway

In positive mode ESI, the molecule will readily accept a proton, primarily on the more basic N-3 nitrogen of the imidazole ring, to form the protonated molecule, [M+H]⁺, at m/z 127 . Subsequent fragmentation via CID will be driven by the facile elimination of small, stable neutral molecules from this even-electron ion. Unlike EI-MS, the core imidazole ring is expected to remain largely intact[5].

The most probable fragmentation events are:

-

Loss of Water: The protonated alcohol functionality provides an ideal leaving group. The most dominant fragmentation pathway is the neutral loss of water (H₂O, 18 Da) to generate a very stable, resonance-stabilized carbocation at m/z 109 . This is a ubiquitous fragmentation channel for protonated alcohols.

-

Loss of Formaldehyde: A less common, but possible, rearrangement could lead to the elimination of neutral formaldehyde (CH₂O, 30 Da). This would result in the formation of the protonated 1-methylimidazole ion at m/z 97 .

Summary of Predicted ESI-MS/MS Fragments

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Ion Structure | Proposed Neutral Loss | Notes |

| 127 | 109 | [C₆H₉N₂]⁺ | H₂O | Primary and most favorable loss of a stable neutral molecule. |

| 127 | 97 | [C₅H₉N₂]⁺ | CH₂O | Loss of formaldehyde via rearrangement. |

Proposed ESI-MS/MS Fragmentation Scheme

Caption: Proposed ESI-MS/MS fragmentation pathways for protonated this compound.

Experimental Protocol for Mass Spectrometric Analysis

To empirically validate the proposed fragmentation pathways, the following experimental protocols are recommended. The use of high-resolution mass spectrometry (HRMS) is advised to provide exact mass measurements, which are crucial for confirming the elemental composition of each fragment ion.

Objective

To acquire high-resolution EI-MS and ESI-MS/MS spectra of this compound for structural confirmation and fragmentation analysis.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol.

-

Rationale: Methanol is a polar solvent compatible with both ESI and GC-MS (with appropriate inlet conditions) and effectively solubilizes the analyte.

-

-

Working Solutions:

-

For GC-MS (EI): Dilute the stock solution to approximately 10-50 µg/mL using methanol or ethyl acetate.

-

For LC-MS (ESI): Dilute the stock solution to 1-10 µg/mL using a typical mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Rationale: Dilution prevents detector saturation and ensures optimal ionization. The addition of formic acid in the ESI sample is critical for promoting protonation in positive ion mode[6].

-

EI-MS Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

Caption: Standard workflow for GC-EI-MS analysis.

-

Instrumentation: A GC system coupled to a mass spectrometer with an EI source (e.g., Agilent GC-MSD, Shimadzu GCMS-QP series).

-

GC Conditions:

-

Injector: Split/splitless inlet at 250 °C.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

-

Rationale: The temperature program is designed to ensure the analyte elutes as a sharp peak without thermal degradation. The non-polar column is suitable for a wide range of analytes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Rationale: 70 eV is the industry standard, providing sufficient energy for reproducible fragmentation and allowing for comparison with established spectral libraries like NIST[7].

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

ESI-MS/MS Analysis via Liquid Chromatography-Mass Spectrometry (LC-MS)

Caption: Workflow for ESI-MS/MS analysis.

-

Instrumentation: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) equipped with an ESI source. Direct infusion or LC introduction can be used.

-

Infusion Conditions:

-

Flow Rate: 5-10 µL/min.

-

Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.

-

-

ESI-MS Conditions:

-

Ionization Mode: Positive.

-

Capillary Voltage: 3.5 – 4.5 kV.

-

Drying Gas (N₂): Flow and temperature optimized for desolvation (e.g., 8 L/min, 300 °C).

-

MS1 Scan: Scan from m/z 50 to 300 to confirm the presence of the [M+H]⁺ ion at m/z 127.

-

-

ESI-MS/MS (CID) Conditions:

-

Precursor Ion: Isolate the ion at m/z 127.

-

Collision Gas: Argon or Nitrogen.

-

Collision Energy: Ramped from 10-40 eV.

-

Rationale: Ramping the collision energy allows for the observation of both low-energy (e.g., loss of H₂O) and higher-energy fragmentations, providing a complete picture of the dissociation pathways.

-

Conclusion

The mass spectrometric fragmentation of this compound is predicted to follow logical and well-established chemical principles. Under EI-MS, fragmentation will be extensive, with alpha-cleavage to form a stable cation at m/z 95 and characteristic imidazole ring cleavages being prominent features. Under the gentler conditions of ESI-MS/MS, fragmentation of the protonated molecule (m/z 127) will be dominated by the facile neutral loss of water to produce the key product ion at m/z 109. The experimental protocols detailed herein provide a robust framework for obtaining high-quality mass spectra to confirm these predicted pathways, enabling unambiguous structural characterization of this and related molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. connectsci.au [connectsci.au]

- 5. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. 1H-Imidazole, 1-methyl- [webbook.nist.gov]

The Strategic Intermediate: A Technical Guide to (1-methyl-1H-imidazol-4-yl)methanol (CAS 17289-25-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Building Block

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics and functional materials. Among these, the imidazole ring system holds a privileged position due to its ubuquitous presence in biologically active molecules and its versatile chemical reactivity. This guide provides an in-depth technical overview of (1-methyl-1H-imidazol-4-yl)methanol (CAS: 17289-25-7), a key intermediate that offers a unique combination of structural features and synthetic handles. As a senior application scientist, this document is crafted to not only present the core scientific data but also to provide insights into the practical application and rationale behind the methodologies discussed, empowering researchers to leverage this valuable compound in their discovery and development endeavors.

Physicochemical Properties and Structural Elucidation

This compound is a yellow solid at room temperature, possessing a molecular weight of 112.13 g/mol and the chemical formula C₅H₈N₂O.[1] Its structure, characterized by a methanol substituent at the 4-position of a 1-methylated imidazole ring, provides a valuable combination of a nucleophilic hydroxyl group and the coordination capabilities of the imidazole nitrogen atoms.

| Property | Value | Source |

| CAS Number | 17289-25-7 | [1] |

| Molecular Formula | C₅H₈N₂O | [1] |

| Molecular Weight | 112.13 g/mol | [1] |

| Appearance | Yellow solid | [2] |

| Storage Conditions | 0-8°C | [2] |

A foundational aspect of utilizing any chemical compound in a research setting is the unambiguous confirmation of its identity and purity. Spectroscopic methods are the cornerstone of this validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Comprehensive IR and MS data are essential for a complete structural characterization. Researchers synthesizing or using this compound should expect to see a broad absorption band in the IR spectrum in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretch of the alcohol, as well as C-H, C=N, and C-N stretching frequencies characteristic of the imidazole ring. Mass spectrometry would be expected to show a molecular ion peak (M+) at m/z 112.13.

Synthesis and Purification: A Practical Approach

The synthesis of this compound can be strategically approached through the N-alkylation of the readily available starting material, 4-(hydroxymethyl)imidazole. This method offers a straightforward and efficient route to the desired product.

Experimental Protocol: N-methylation of 4-(hydroxymethyl)imidazole

This protocol is based on established methodologies for the N-alkylation of imidazoles.

Materials:

-

4-(hydroxymethyl)imidazole

-

Sodium hydride (NaH) or a suitable base (e.g., potassium carbonate)

-

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-(hydroxymethyl)imidazole in anhydrous DMF, cooled to 0°C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.

-

Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

-

Cool the reaction mixture back to 0°C and add methyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

-

The use of a strong base like sodium hydride is crucial for the efficient deprotonation of the imidazole nitrogen, facilitating the subsequent nucleophilic attack on the methylating agent.

-

A polar aprotic solvent such as DMF is chosen to dissolve the reactants and facilitate the SN2 reaction.

-

Performing the reaction under an inert atmosphere is essential to prevent the reaction of the highly reactive sodium hydride with moisture.

-

The purification by column chromatography is a standard and effective method to isolate the desired product from any unreacted starting materials and byproducts.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The unique structural attributes of this compound make it a valuable building block in the synthesis of a wide range of biologically active molecules.

Antimicrobial Agents

Derivatives of 1-methylimidazole have shown significant promise as both antifungal and antibacterial agents.[4] The imidazole moiety is a key pharmacophore in many azole antifungal drugs, which act by inhibiting the enzyme cytochrome P450 14α-demethylase, an essential component in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The hydroxymethyl group at the 4-position of this compound provides a convenient handle for further chemical modification to generate libraries of novel antifungal candidates. For instance, a study on {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol derivatives demonstrated potent activity against E. coli and P. aeruginosa, with IC₅₀ values in the nanomolar range.[4]

Agents for Neurological Disorders

The ability of small, polar molecules containing the imidazole scaffold to cross the blood-brain barrier has made them attractive candidates for the development of drugs targeting the central nervous system.[2] this compound can serve as a precursor for compounds designed to interact with various receptors and enzymes implicated in neurological disorders.[5] For example, imidazole-based compounds are being investigated for their potential in treating a range of neurological conditions.

Synthetic Intermediate for Complex Molecules

Beyond its direct biological applications, this compound is a versatile intermediate in organic synthesis. The hydroxyl group can be readily converted into other functional groups, such as halides or tosylates, to facilitate further coupling reactions. This allows for its incorporation into more complex molecular architectures, including ligands for catalysis and advanced materials.

Caption: Key application areas of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

| Hazard Statement | Precautionary Statement |

| H315 - Causes skin irritation | P280 - Wear protective gloves/protective clothing/eye protection/face protection. |

| H319 - Causes serious eye irritation | P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335 - May cause respiratory irritation | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray. |

It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a strategically important and versatile building block with significant potential in drug discovery and organic synthesis. Its straightforward synthesis, coupled with the reactivity of its functional groups, makes it an attractive starting material for the development of novel antimicrobial agents, therapeutics for neurological disorders, and a variety of other complex molecules. This guide has provided a comprehensive overview of its properties, synthesis, applications, and handling, with the aim of empowering researchers to effectively utilize this valuable compound in their scientific pursuits. The continued exploration of the chemistry and biology of this compound and its derivatives is certain to yield further innovations in the years to come.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (1-Methyl-1H-imidazol-4-yl)-methanol hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cas 103573-92-8,[4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL | lookchem [lookchem.com]

Physical properties of (1-methyl-1H-imidazol-4-yl)methanol

An In-depth Technical Guide to the Physical Properties of (1-methyl-1H-imidazol-4-yl)methanol

Introduction

This compound is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. As a functionalized imidazole, its structural motif is present in numerous biologically active molecules, including naturally occurring compounds like histidine and histamine. The strategic placement of the methyl and hydroxymethyl groups on the imidazole ring imparts specific physicochemical characteristics that are crucial for its role as a versatile building block in organic synthesis and as a potential pharmacophore.[1] Its utility spans from being a key intermediate in the synthesis of antifungal and antibacterial agents to its use as a ligand in catalysis.[1]

This technical guide provides a comprehensive overview of the core physical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only available data but also field-proven methodologies for the experimental determination of these properties. Understanding these characteristics is paramount for predicting the compound's behavior in various chemical and biological systems, which is a critical step in the drug discovery and development pipeline.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for interpreting its physical and chemical properties. This compound consists of a five-membered imidazole ring, which is aromatic and contains two nitrogen atoms. A methyl group is attached to the nitrogen at position 1, and a hydroxymethyl group is at position 4.

Caption: Molecular structure of this compound.

Core Physical Properties

The physical properties of a compound dictate its handling, formulation, and behavior in analytical and biological systems. The following table summarizes the known physical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈N₂O | [1][2][3][4] |

| Molecular Weight | 112.13 g/mol | [1][2][3][4] |

| Appearance | Yellow solid | [1][2] |

| Boiling Point | 324.9 °C at 760 mmHg | [4] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| CAS Number | 17289-25-7 | [1][2][4] |

Experimental Determination of Physical Properties

Melting Point Determination

Expertise & Experience: The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities lead to a depressed and broader melting range.[5] The choice of a slow heating rate (approx. 2°C/min) around the expected melting point is crucial for achieving an accurate measurement, as it allows the system to remain in thermal equilibrium.

Caption: Workflow for accurate melting point determination.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of the dry this compound is finely crushed into a powder.[6]

-

Capillary Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the solid into the sealed end to a height of 1-2 mm.[6][7]

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus alongside a thermometer.[8]

-

Approximate Determination: A preliminary, rapid heating is performed to quickly determine an approximate melting range.

-

Accurate Measurement: The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of approximately 2°C per minute, through the previously determined approximate range.[5]

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass has liquefied (T2) are recorded. The melting point is reported as the range T1-T2.[8]

Solubility Profile

Expertise & Experience: Solubility is a cornerstone of drug development, influencing everything from formulation to bioavailability. The "shake-flask" method is the gold standard for determining equilibrium solubility due to its accuracy and direct measurement of a saturated state.[9] It is critical to ensure that equilibrium has been reached, which may require shaking for 24 hours or more, and that the temperature is precisely controlled.[9]

Step-by-Step Protocol:

-

System Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.[9]

-

Equilibration: The mixture is agitated (e.g., on a shaker) at a constant, controlled temperature until equilibrium is reached (typically 24-48 hours). The continued presence of undissolved solid confirms that the solution is saturated.[9]

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.[10]

-

Quantification: A known volume of the clear, saturated filtrate is taken, and the solvent is evaporated. The mass of the remaining solid is measured.[10]

-

Calculation: The solubility is calculated and expressed in units such as g/L or mol/L.[11]

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and revealing details about its structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H and ¹³C NMR are arguably the most powerful tools for elucidating the structure of organic molecules. For this compound, ¹H NMR would confirm the number of distinct protons and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number and type of carbon atoms.[12][13] The choice of a deuterated solvent is critical; it must dissolve the compound without contributing interfering signals to the ¹H NMR spectrum.[14]

Step-by-Step Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.[14]

-

Instrument Setup: The NMR spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.[14]

-

Data Acquisition: For ¹H NMR, a standard number of scans (e.g., 8-16) are acquired. For ¹³C NMR, which has a much lower natural abundance, a significantly larger number of scans is required to achieve a good signal-to-noise ratio.[13][15]

-

Data Processing: The resulting Free Induction Decay (FID) is subjected to a Fourier transform. The spectrum is then phased and calibrated against the residual solvent peak or an internal standard (e.g., TMS).[14]

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key expected signals would include a broad O-H stretch from the alcohol, C-H stretches from the methyl group and the aromatic ring, and C=N and C=C stretches characteristic of the imidazole ring. The thin solid film method is a rapid and effective way to prepare a solid sample for analysis.[1]

Step-by-Step Protocol (Thin Solid Film Method):

-

Sample Preparation: A small amount of the solid (approx. 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[1]

-

Film Deposition: A drop of this solution is placed on an IR-transparent salt plate (e.g., KBr or NaCl).[1]

-

Solvent Evaporation: The solvent is allowed to evaporate completely, leaving a thin film of the compound on the plate.[1]

-

Spectral Acquisition: The plate is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.[1]

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. For this compound, electron impact (EI) ionization is a common technique. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight (112.13).[16]

Caption: General workflow of an Electron Impact Mass Spectrometer.

Step-by-Step Protocol:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer and vaporized.[16]

-

Ionization: The vaporized molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a positively charged molecular ion (M⁺).[17]

-

Fragmentation: Excess energy from the ionization process causes the molecular ions to break apart into smaller, charged fragments.[16]

-

Mass Analysis: The ions are accelerated into a magnetic field, which deflects them according to their mass-to-charge (m/z) ratio. Lighter ions are deflected more than heavier ones.[17]

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[16]

Conclusion

The physical properties of this compound are fundamental to its application in scientific research and development. While some data, such as molecular weight and boiling point, are established, other key parameters like a precise melting point and comprehensive solubility profiles require experimental determination. The protocols outlined in this guide provide a robust framework for obtaining this critical information. By employing these standardized methodologies, researchers can ensure the generation of high-quality, reliable data, thereby facilitating the effective use of this versatile compound in the synthesis of novel chemical entities and the advancement of pharmaceutical science.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS 17289-25-7 | this compound - Synblock [synblock.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. byjus.com [byjus.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. pennwest.edu [pennwest.edu]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. quora.com [quora.com]

- 11. Solubility - Wikipedia [en.wikipedia.org]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.uiowa.edu [chem.uiowa.edu]

- 16. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

- 17. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of (1-methyl-1H-imidazol-4-yl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1-methyl-1H-imidazol-4-yl)methanol is a versatile heterocyclic building block crucial in the synthesis of pharmaceuticals and other bioactive molecules.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide provides an in-depth analysis of the physicochemical properties governing the solubility of this compound, presents available solubility data, and outlines a robust experimental protocol for determining solubility, ensuring reliable and reproducible results.

Physicochemical Profile and Solubility Principles

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of this compound possesses distinct features that determine its behavior in different solvent classes.

Key Molecular Properties:

-

Polarity: The presence of a hydroxyl (-OH) group and two nitrogen atoms within the imidazole ring imparts significant polarity to the molecule.

-

Hydrogen Bonding: The hydroxyl group acts as a hydrogen bond donor, while the nitrogen atoms can act as hydrogen bond acceptors.[4] This capability is a primary driver of its solubility in protic solvents.

The fundamental principle of "like dissolves like" is the cornerstone for predicting solubility.[5] This means that polar compounds like this compound will exhibit higher solubility in polar solvents, while their solubility in nonpolar solvents is expected to be limited. The ability of the solvent to engage in hydrogen bonding and dipole-dipole interactions with the solute is critical.[5]

Caption: Key molecular features of this compound governing solvent interactions.

Solubility Profile in Organic Solvents

While comprehensive, publicly available quantitative data is sparse, the physicochemical properties allow for a well-grounded qualitative and semi-quantitative assessment. Imidazole and its derivatives are known to be readily soluble in polar solvents.[6]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High | Strong hydrogen bonding interactions between the solvent's hydroxyl groups and the compound's -OH and imidazole nitrogen atoms.[6] |

| Polar Aprotic | DMSO, Acetonitrile, Acetone | Moderate to High | Favorable dipole-dipole interactions. Solvents like DMSO are strong hydrogen bond acceptors, facilitating dissolution. |

| Ethers | Diethyl ether, THF | Low to Moderate | Solubility in ethers is generally lower than in alcohols.[7] The ether oxygen can act as a hydrogen bond acceptor, but the overall polarity is lower. |

| Halogenated | Dichloromethane (DCM) | Moderate | Capable of dissolving a range of polar compounds, though less effective than protic solvents for this specific molecule. |

| Nonpolar Aromatic | Toluene | Very Low | Lack of favorable intermolecular interactions. Dominated by weak van der Waals forces which are insufficient to overcome the solute's crystal lattice energy.[5] |

| Nonpolar Aliphatic | Hexane, Heptane | Insoluble/Very Low | Significant mismatch in polarity leads to very poor solubility.[5] |

Note: This table is based on theoretical principles and data for analogous compounds. Experimental verification is essential.

Experimental Protocol for Equilibrium Solubility Determination

To obtain precise and reliable quantitative data, the shake-flask method is a widely accepted and robust technique.[5] This protocol ensures that equilibrium is reached and provides a self-validating framework for analysis.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert)[5]

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. This is to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary tests can determine the minimum time required.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials at high speed to pellet the undissolved solid.[5]

-

Sample Collection: Carefully draw the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the supernatant through a chemically inert syringe filter into a clean vial.[5] This step is crucial to remove any remaining microscopic solid particles.

-

Dilution: Accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent to a concentration within the analytical range of the quantification method.

-

Quantification: Analyze the diluted filtrate using a validated HPLC method. The concentration of the solute is determined by comparing the peak area to a pre-established calibration curve generated from standard solutions of known concentrations.[5]

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. Report the result in units such as mg/mL or mol/L at the specified temperature.

Caption: Workflow for the experimental determination of equilibrium solubility.

Factors Influencing Solubility Measurements

-

Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. Therefore, maintaining and reporting the temperature at which the measurement was made is critical.[6]

-

Purity: The purity of both the solute and the solvent can affect solubility results. Use high-purity materials for accurate measurements.

-

Equilibrium Time: Insufficient equilibration time will lead to an underestimation of solubility. It is advisable to test multiple time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached.

Conclusion

This compound is a polar molecule expected to exhibit high solubility in polar protic solvents like methanol and ethanol, and moderate to high solubility in polar aprotic solvents. Its solubility in nonpolar solvents is predicted to be very low. For drug development and process chemistry, this profile suggests that alcoholic solvents are excellent choices for reaction media, while nonpolar solvents like hexane could be effective as anti-solvents for crystallization and purification. For precise process design and optimization, the experimental protocol detailed herein provides a reliable framework for generating accurate, quantitative solubility data.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. (1-methyl-1H-imidazol-5-yl)methanol | C5H8N2O | CID 2773450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-depth Technical Guide to the Crystal Structure of (1-methyl-1H-imidazol-4-yl)methanol

A Methodological and Predictive Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: A definitive, publicly available crystal structure for (1-methyl-1H-imidazol-4-yl)methanol could not be located in crystallographic databases as of the last search. This guide, therefore, presents a comprehensive, predictive, and methodological framework for its determination. The protocols and structural analyses are grounded in established crystallographic principles and draw from the published structures of closely related imidazole derivatives, namely 1H-imidazole-1-methanol and (1H-imidazol-4-yl)methanol.

Introduction: The Significance of Imidazole Scaffolds

Imidazole-containing compounds are a cornerstone of medicinal chemistry and materials science.[1] The imidazole ring, an aromatic five-membered heterocycle with two nitrogen atoms, is a key structural motif in numerous biologically active molecules, including the essential amino acid histidine.[2] This scaffold's unique electronic properties and ability to participate in hydrogen bonding and metal coordination make it a privileged structure in drug design.[1]

This compound, in particular, serves as a versatile building block in the synthesis of novel pharmaceuticals.[3][4] Its structure is foundational to the development of agents targeting a range of conditions. A definitive understanding of its three-dimensional structure through single-crystal X-ray diffraction is paramount. This knowledge allows for a precise interpretation of its physical and chemical properties, informs the design of new derivatives with enhanced biological activity, and provides crucial data for computational modeling and drug-receptor interaction studies.

This guide provides a detailed roadmap for the synthesis, characterization, crystallization, and eventual crystal structure determination of this compound.

Synthesis and Spectroscopic Characterization